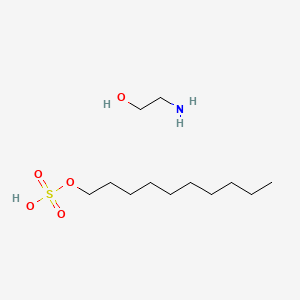
(2-Hydroxyethyl)ammonium monodecyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)ammonium monodecyl sulphate is a chemical compound with the molecular formula C10H22O4S·C2H7NO . . This compound is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of (2-Hydroxyethyl)ammonium monodecyl sulphate typically involves the reaction of decyl alcohol with sulfuric acid to form decyl sulfate, which is then reacted with 2-aminoethanol . The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure the efficient formation of the desired product . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
(2-Hydroxyethyl)ammonium monodecyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonates.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The sulfate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)ammonium monodecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: This compound is used in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)ammonium monodecyl sulphate involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail interacts with lipid bilayers, disrupting membrane integrity and leading to cell lysis . Additionally, it can interact with proteins, altering their structure and function . These interactions are crucial for its applications in antimicrobial formulations and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxyethyl)ammonium monodecyl sulphate can be compared with other similar compounds such as:
(2-Hydroxyethyl)ammonium decyl sulphate: Similar in structure but with different chain lengths, affecting their solubility and surfactant properties.
Ammonium thiocyanate: Used in similar applications but with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it highly effective in various applications .
Eigenschaften
CAS-Nummer |
94086-82-5 |
|---|---|
Molekularformel |
C12H29NO5S |
Molekulargewicht |
299.43 g/mol |
IUPAC-Name |
2-aminoethanol;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;3-1-2-4/h2-10H2,1H3,(H,11,12,13);4H,1-3H2 |
InChI-Schlüssel |
WBGBRXKIPVTOQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


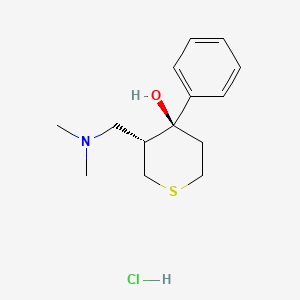
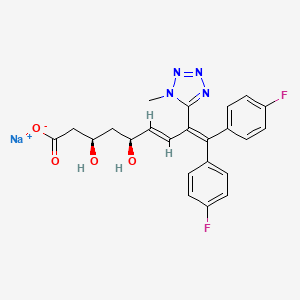
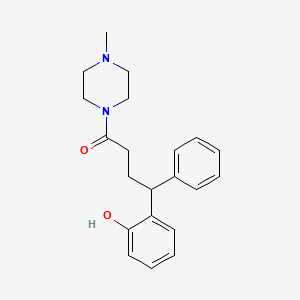
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
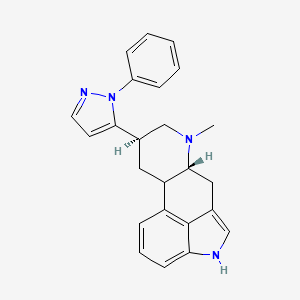
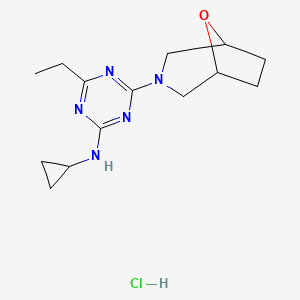
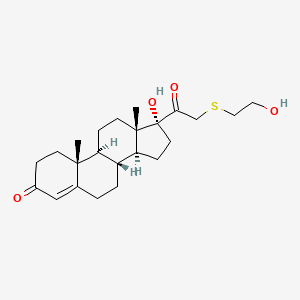
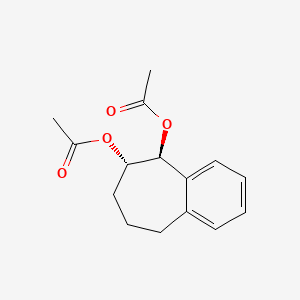
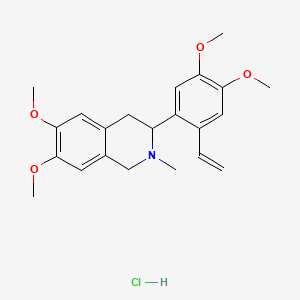
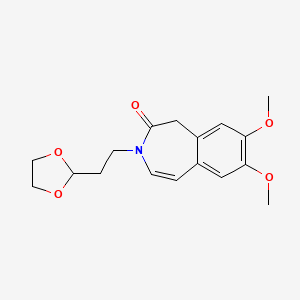


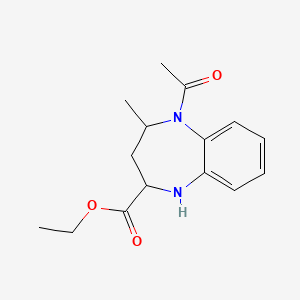
![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)
